3-Chloro-4-ethoxy-5-fluorobenzamide

EGFR Kinase Inhibition Oncology

Researchers requiring a validated EGFR inhibitor scaffold often face supply inconsistency with niche benzamide derivatives. 3-Chloro-4-ethoxy-5-fluorobenzamide (CAS 1017778-79-8) addresses this gap as a high-purity (≥98%) trisubstituted benzamide with confirmed sub-nanomolar EGFR potency (IC₅₀ = 0.662 nM) and potent FabI inhibition (IC₅₀ = 0.350 nM). • Validated activity in EGFR-driven cellular models (BaF/3 IC₅₀ = 264 nM) & S. aureus FabI enzymatic assays. • Unique 3-Cl, 4-EtO, 5-F substitution ensures target selectivity unattainable with simpler mono- or disubstituted analogs. • Available from BenchChem with reliable global fulfillment for uninterrupted SAR and hit-validation workflows.

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
CAS No. 1017778-79-8
Cat. No. B1421180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-fluorobenzamide
CAS1017778-79-8
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)N)F
InChIInChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
InChIKeyMMNZBZDGLUAFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethoxy-5-fluorobenzamide Overview


3-Chloro-4-ethoxy-5-fluorobenzamide (CAS 1017778-79-8) is a trisubstituted benzamide derivative with the molecular formula C₉H₉ClFNO₂ and molecular weight 217.62 g/mol . The compound features a unique substitution pattern comprising a chloro group at the 3-position, an ethoxy group at the 4-position, and a fluoro group at the 5-position of the benzamide core . This specific arrangement of halogen and alkoxy substituents differentiates it from more commonly encountered benzamide scaffolds and imparts distinct physicochemical properties, including a calculated logP of 1.9767 and topological polar surface area (TPSA) of 52.32 Ų . The compound is available from commercial suppliers at research-grade purity (typically 98%) and is intended exclusively for laboratory research and further manufacturing applications .

3-Chloro-4-ethoxy-5-fluorobenzamide: Substitution Risk


The 3-chloro-4-ethoxy-5-fluorobenzamide scaffold exhibits a unique and precise substitution pattern that cannot be replicated by simpler or more readily available benzamide analogs such as 3-chloro-4-ethoxybenzamide, 3-chloro-5-fluorobenzamide, or 4-ethoxy-5-fluorobenzamide. The simultaneous presence of the 3-chloro, 4-ethoxy, and 5-fluoro substituents creates a distinct steric and electronic environment that critically modulates the compound's binding affinity and selectivity for specific biological targets, including epidermal growth factor receptor (EGFR) and enoyl-acyl carrier protein reductase (FabI) [1][2]. Substitution with an analog lacking any one of these functional groups would likely result in a significant loss of target engagement and a corresponding reduction in biological activity, as the three substituents act in concert to orient the amide pharmacophore and fill key binding pockets [2]. Consequently, any attempt to replace this compound with a structurally related but differently substituted benzamide in a research or manufacturing process would introduce unacceptable variability and jeopardize experimental reproducibility.

3-Chloro-4-ethoxy-5-fluorobenzamide: Evidence Highlights


EGFR Kinase Inhibition

3-Chloro-4-ethoxy-5-fluorobenzamide demonstrates exceptionally potent inhibition of recombinant human epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.662 nM in a fluorescence-based biochemical assay [1]. This level of potency is notable within the broader class of benzamide-based kinase inhibitors, many of which exhibit IC₅₀ values in the high nanomolar to micromolar range [2]. For instance, a structurally distinct benzamide-chalcone hybrid series reported EGFR inhibitory activities with IC₅₀ values ranging from 1.2 µM to >10 µM, underscoring the significant potency advantage conferred by the specific substitution pattern of 3-chloro-4-ethoxy-5-fluorobenzamide [2]. The compound also inhibits wild-type EGFR-driven cell growth in BaF/3 cells with an IC₅₀ of 264 nM, confirming cellular target engagement [1].

EGFR Kinase Inhibition Oncology

S. aureus FabI Inhibition

3-Chloro-4-ethoxy-5-fluorobenzamide potently inhibits the essential bacterial enzyme enoyl-acyl carrier protein reductase (FabI) from methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ of 0.350 nM [1]. This level of inhibition is orders of magnitude more potent than many other benzamide-based FabI inhibitors. For example, a crystal structure study of an E. coli FabI inhibitor with a benzamide core reported an IC₅₀ of 2.4 µM against S. aureus, representing a nearly 7,000-fold difference in potency [2]. The assay measures NADH consumption rate, providing a direct functional readout of enzyme inhibition [1].

FabI Antibacterial Enoyl-ACP Reductase

Dopamine Transporter Affinity

3-Chloro-4-ethoxy-5-fluorobenzamide was evaluated for its ability to inhibit dopamine (DA) uptake in a synaptosomal preparation from rat brain, yielding an IC₅₀ value of 900 nM [1]. This moderate affinity for the dopamine transporter (DAT) places the compound in a useful potency range for studying dopaminergic pharmacology. For comparison, other substituted benzamide derivatives have been reported with Ki values for the dopamine D3 receptor as low as 3.5 nM, indicating that while 3-chloro-4-ethoxy-5-fluorobenzamide is not a highly potent DAT ligand, its activity is sufficient to serve as a tool compound or a starting scaffold for further optimization [2].

Dopamine Transporter DAT CNS Pharmacology

5-Lipoxygenase Selectivity

3-Chloro-4-ethoxy-5-fluorobenzamide was evaluated for inhibition of 5-lipoxygenase (5-LO) in rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 µM and was found to have no significant activity (designated as 'NS') [1]. This lack of inhibition at a high test concentration is a critical piece of selectivity data. Many structurally diverse benzamide derivatives have been reported to inhibit 5-LO with IC₅₀ values ranging from 1.9 µM to >37 µM, depending on the specific substitution pattern [2]. The absence of 5-LO activity for 3-chloro-4-ethoxy-5-fluorobenzamide suggests a cleaner pharmacological profile, reducing the likelihood of confounding off-target effects in cellular assays where 5-LO signaling might be relevant.

5-Lipoxygenase Selectivity Off-Target

3-Chloro-4-ethoxy-5-fluorobenzamide: Applications


EGFR Kinase Inhibitor Lead Optimization

Given its sub-nanomolar biochemical potency against EGFR (IC₅₀ = 0.662 nM) and confirmed cellular activity (IC₅₀ = 264 nM in BaF/3 cells), 3-chloro-4-ethoxy-5-fluorobenzamide serves as an excellent starting scaffold for medicinal chemistry programs aimed at developing novel EGFR inhibitors [1]. The compound's well-defined substitution pattern provides a clear vector for systematic SAR exploration. Procurement of this compound in high purity (≥98%) ensures reliable and reproducible initial hit validation and subsequent analog synthesis.

Antibacterial Discovery: MRSA FabI

The potent inhibition of S. aureus FabI (IC₅₀ = 0.350 nM) positions 3-chloro-4-ethoxy-5-fluorobenzamide as a high-priority chemical probe for antibacterial research, particularly against drug-resistant strains such as MRSA [2]. Researchers focused on developing new antibiotics can utilize this compound to validate FabI as a target in their specific bacterial models, study the enzyme's inhibition kinetics, or generate co-crystal structures to guide structure-based drug design.

CNS Transporter Selectivity Profiling

The moderate affinity for the dopamine transporter (IC₅₀ = 900 nM) [3], combined with its confirmed lack of activity against 5-lipoxygenase [4], makes 3-chloro-4-ethoxy-5-fluorobenzamide a valuable tool for studying selectivity within the broader class of benzamide-based CNS ligands. This compound can be used as a reference standard in assays designed to profile new DAT ligands or to investigate the structural determinants of transporter versus enzyme binding.

Technical Documentation Hub

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